1,2-Ethanediamine, N-(4-methylphenyl)-
Overview
Description
1,2-Ethanediamine, N-(4-methylphenyl)-, also known as N-(4-methylphenyl)ethylenediamine, is an organic compound with the molecular formula C_9H_14N_2. It is a derivative of ethylenediamine where one of the amino groups is substituted with a 4-methylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N-(4-methylphenyl)- can be synthesized through the reaction of 4-methylbenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature, to facilitate the formation of the imine intermediate, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of reducing agents and reaction conditions can be optimized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine or amide derivatives.
Substitution: Nitro, chloro, or bromo derivatives of the aromatic ring.
Scientific Research Applications
1,2-Ethanediamine, N-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N-(4-methylphenyl)- exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its two amino groups. This can influence the electronic properties and reactivity of the metal complex.
Molecular Targets and Pathways Involved:
Coordination Chemistry: The amino groups coordinate to metal ions, forming stable complexes.
Enzyme Inhibition: The compound may interact with specific enzyme active sites, inhibiting their activity.
Drug Design: It can interact with biological targets, such as receptors or enzymes, to modulate their function.
Comparison with Similar Compounds
N-methyl-ethylenediamine
N,N-dimethyl-ethylenediamine
N-phenylethylenediamine
N-(2-methylphenyl)ethylenediamine
These compounds differ in their substituents, which can affect their reactivity, binding affinity, and overall utility in various applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPLWQINWACIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560342 | |
Record name | N~1~-(4-Methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-50-9 | |
Record name | N~1~-(4-Methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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